Fmoc-Freidinger's lactam
Overview
Description
Mechanism of Action
- Its primary targets are not well-documented in the literature. However, it is often used in peptide synthesis and may serve as a tool to elucidate structure-activity relationships .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Fmoc-Freidinger’s lactam plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s conformationally restricted structure allows it to mimic the natural dipeptide Gly-Val, thereby influencing the activity of enzymes such as proteases and peptidases. These interactions are crucial for understanding the mechanisms of peptide synthesis and degradation .
Cellular Effects
Fmoc-Freidinger’s lactam has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to mimic natural dipeptides allows it to interact with cell surface receptors and intracellular signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Fmoc-Freidinger’s lactam involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors. This interaction leads to changes in gene expression and cellular responses. For example, Fmoc-Freidinger’s lactam can bind to proteases, altering their activity and subsequently affecting the downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Freidinger’s lactam change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-Freidinger’s lactam remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of Fmoc-Freidinger’s lactam vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Fmoc-Freidinger’s lactam can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
Fmoc-Freidinger’s lactam is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s conformationally restricted structure allows it to participate in specific metabolic reactions, influencing the overall metabolic balance within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Fmoc-Freidinger’s lactam within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules, which determine its bioavailability and efficacy. Understanding the transport mechanisms of Fmoc-Freidinger’s lactam is crucial for optimizing its use in biochemical and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Freidinger’s lactam can be synthesized through various methods, including solution-phase macrocyclization following solid-phase peptide synthesis (SPPS) of the linear precursor, SPPS and on-resin cyclization on the 2-chlorotrityl chloride (2-CTC) resin, and SPPS and on-resin cyclization by native chemical ligation on the amino-PEGA resin . These methods involve the formation of a lactam ring, which is a key step in the synthesis of many macrocyclic compounds.
Industrial Production Methods: Industrial production of Fmoc-Freidinger’s lactam typically involves large-scale SPPS techniques, which allow for the efficient and high-yield synthesis of the compound. The use of automated peptide synthesizers and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity Fmoc-Freidinger’s lactam .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Freidinger’s lactam undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the iodolactamization reaction, where alkenes react with iodine to generate halonium ions, followed by interaction with imine salts to obtain halogenated Fmoc-Freidinger’s lactam . Another reaction is the 1,3-dipolar cycloaddition (Kinugasa reaction) between alkynes and nitro compounds catalyzed by copper .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Fmoc-Freidinger’s lactam include iodine, imine salts, alkynes, nitro compounds, and copper catalysts . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of Fmoc-Freidinger’s lactam include halogenated lactams and cycloaddition products, which can be further utilized in various applications, including peptide synthesis and drug development .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-Freidinger’s lactam is used as a building block for the synthesis of conformationally restricted peptides and peptidomimetics. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Biology: In biological research, Fmoc-Freidinger’s lactam is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to mimic natural peptides makes it a valuable tool for investigating biological processes .
Medicine: In medicine, Fmoc-Freidinger’s lactam is explored for its potential therapeutic applications. Its stability and resistance to enzymatic degradation make it a promising candidate for the development of peptide-based drugs .
Industry: In the industrial sector, Fmoc-Freidinger’s lactam is used in the production of high-purity peptides for various applications, including drug development, diagnostics, and biotechnology .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Fmoc-Freidinger’s lactam include other lactams, such as β-lactams, γ-lactams, and δ-lactams. These compounds share a common lactam ring structure but differ in the size of the ring and the specific functional groups attached .
Uniqueness: Fmoc-Freidinger’s lactam is unique due to its conformational restriction and Fmoc protection, which provide enhanced stability and resistance to enzymatic degradation compared to other lactams . This makes it particularly valuable in peptide synthesis and drug development, where stability and bioactivity are critical factors .
Properties
IUPAC Name |
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-YADHBBJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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